6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione

Catalog No.
S16158032
CAS No.
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione

Product Name

6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione

IUPAC Name

6,7-dihydro-5H-thieno[3,2-c]azepine-4,8-dione

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c10-6-1-3-9-8(11)5-2-4-12-7(5)6/h2,4H,1,3H2,(H,9,11)

InChI Key

JBWNOHRPHZDCJI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(C1=O)SC=C2

6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione is a heterocyclic compound characterized by a seven-membered azepine ring fused with a thiophene ring. The structure includes a dione functional group, which contributes to its chemical reactivity and biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones depending on the reagents used.
  • Reduction: Reduction processes can convert it into dihydro or tetrahydro derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups onto the thiophene or azepine rings.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Research indicates that 6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects. Further studies are needed to elucidate the precise molecular pathways involved.

The synthesis of 6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione typically involves cyclization reactions of appropriate precursors. One common method includes:

  • Cyclization of Thiophene Derivatives: Reacting thiophene derivatives with azepine precursors in the presence of catalysts under controlled temperatures.
  • Industrial Production Techniques: Scalable synthetic routes may include continuous flow synthesis and automated reactors to produce large quantities efficiently.

The compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research explores its potential as a therapeutic agent for various diseases.
  • Industry: Utilized in developing advanced materials such as organic semiconductors and polymers.

Studies on the interactions of 6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione with biological targets are crucial for understanding its pharmacological potential. Initial findings suggest that it may interact with specific receptors or enzymes related to disease mechanisms. Detailed investigations are required to clarify these interactions and their implications for drug development.

Several compounds share structural similarities with 6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione. Notable examples include:

  • 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine: Features a similar azepine ring but differs in its fused aromatic structure.
  • Thiazepines: These compounds contain sulfur in the seven-membered ring and exhibit different reactivity profiles compared to 6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione.

Uniqueness

The uniqueness of 6,7-Dihydro-4H-thieno[3,2-c]azepine-4,8(5H)-dione lies in its specific fusion of a thiophene ring with an azepine ring. This unique structural configuration imparts distinct electronic and steric properties that enhance its versatility in various applications within chemistry and biology.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.01974964 g/mol

Monoisotopic Mass

181.01974964 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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